molecular formula C10H11N3O B2497735 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 27231-17-0

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

Cat. No.: B2497735
CAS No.: 27231-17-0
M. Wt: 189.218
InChI Key: SSRUFGCINISMSV-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.218. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Transformations

The chemical compound 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a part of a broader category of heterocyclic compounds that have been explored for various scientific applications, mainly focusing on their synthesis and potential as building blocks for more complex molecules. For instance, a study elaborated on the synthesis of 3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one, marking it as the first representative of a novel heterocyclic system. This study highlighted the compound's transformation into 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one through reaction with hydrazine hydrate, showcasing the versatility of these compounds in chemical synthesis (Kharaneko et al., 2021).

Biological Activity

Another significant area of interest is the biological activity of these compounds. A study synthesized various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines via cyclization, investigating their prototropic tautomerism and finding that the 3,4-dihydro form predominates in DMSO solutions. Notably, all tested compounds inhibited the activity of mammalian dihydrofolate reductase, with one compound showing significant potency, suggesting potential therapeutic applications (Dolzhenko & Chui, 2007).

Material Science Applications

Beyond biological activity, the structural motifs of this compound derivatives have been explored in material science. For example, one study discussed the synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups as repeating units. This novel polymer demonstrated potential for high-performance crosslinked polyimide materials, indicating the compound's utility in the development of new materials with enhanced thermal and mechanical properties (Zhang, Liu, & Ishida, 2014).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of derivatives has shown promising results. A study on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives reported significant in vitro antimicrobial effects against various pathogens, as well as cytotoxic activities against mouse fibroblast cell lines, suggesting these compounds' potential in developing new antimicrobial and anticancer agents (Mathew et al., 2010).

Properties

IUPAC Name

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10/h1-2,5H,3-4,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRUFGCINISMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.